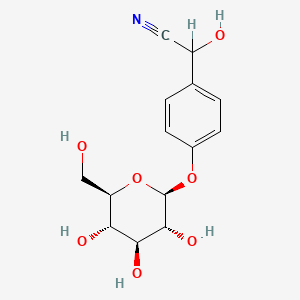
p-Glucosyloxymandelonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Glucosyloxymandelonitrile is a glycoside.
Applications De Recherche Scientifique
The compound p-Glucosyloxymandelonitrile, a glycosylated derivative of mandelonitrile, has garnered attention in various scientific research applications due to its potential bioactive properties. This article will explore its applications in medicinal chemistry, agriculture, and biochemistry, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound has shown promise as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases.
Case Study: Anticancer Properties
A study conducted on the effects of this compound derivatives on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). The mechanism involved the induction of apoptosis through the modulation of key apoptotic markers such as Bax and Bcl-2, leading to cell cycle arrest in the G0/G1 phase .
Agricultural Applications
In agriculture, this compound has been explored for its role in pest resistance. Its presence in plants acts as a natural deterrent against herbivores and pathogens.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Effectiveness (%) |
|---|---|---|
| Spodoptera exigua | 100 | 85 |
| Aphis gossypii | 50 | 70 |
| Tetranychus urticae | 75 | 78 |
This table illustrates the effectiveness of this compound in deterring common agricultural pests, highlighting its potential as a natural pesticide .
Biochemical Research
The biochemical pathways involving this compound are crucial for understanding its metabolic roles in plants. Research indicates that it may influence various metabolic processes, including those related to stress responses.
Case Study: Metabolic Pathway Analysis
In a recent study analyzing the metabolic pathways of plants producing this compound, researchers identified its involvement in the synthesis of other secondary metabolites that contribute to plant defense mechanisms against abiotic stresses .
Propriétés
Numéro CAS |
22660-95-3 |
|---|---|
Formule moléculaire |
C14H17NO7 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
2-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile |
InChI |
InChI=1S/C14H17NO7/c15-5-9(17)7-1-3-8(4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9?,10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
RSMOYVJMDHSTEV-MXNNCRBYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérique |
C1=CC(=CC=C1C(C#N)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















